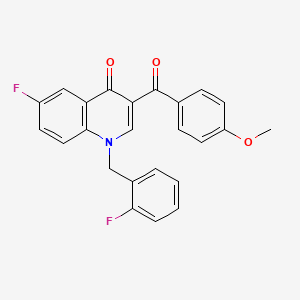
6-fluoro-1-(2-fluorobenzyl)-3-(4-methoxybenzoyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-fluoro-1-(2-fluorobenzyl)-3-(4-methoxybenzoyl)quinolin-4(1H)-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of quinolone derivatives and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Quinoline Derivatives as Corrosion Inhibitors
Quinoline compounds, including 6-fluoro-1-(2-fluorobenzyl)-3-(4-methoxybenzoyl)quinolin-4(1H)-one, are known for their anticorrosive properties. These derivatives effectively adsorb on metal surfaces, forming stable chelating complexes that prevent corrosion. Their effectiveness is attributed to the presence of high electron density regions and polar substituents, such as methoxy groups, which enhance their ability to interact with metallic atoms. This application is particularly relevant in industries where metal preservation is crucial (Verma, Quraishi, & Ebenso, 2020).
Synthesis and Biological Activity
The synthesis and structure-activity relationships of quinoline derivatives, including the specific compound , have been extensively studied. These compounds are foundational in developing novel bioactive compounds due to their versatility in synthetic chemistry. They have been investigated for their potential in treating various illnesses, including cancer and infections, by combining bioactive heterocyclic moieties. This approach aims to develop therapeutically active agents with minimal adverse effects, highlighting the compound's significance in medicinal chemistry research (Salahuddin et al., 2023).
Antioxidant Activity Analysis
Quinoline derivatives are also explored for their antioxidant capabilities. Analytical methods for determining antioxidant activity, such as spectrophotometry and electrochemical biosensors, are applied to these compounds. Understanding their antioxidant properties is crucial for applications in food engineering, medicine, and pharmacy, where oxidative stress mitigation is desired. The compound's molecular structure, incorporating functional groups like methoxy, contributes to its potential antioxidant effects (Munteanu & Apetrei, 2021).
Bioactive Quinoline Alkaloids
In a broader context, quinoline alkaloids, including modified analogs of the compound in discussion, are recognized for their significant bioactivities. These include antitumor, antimalarial, antibacterial, antifungal, and antioxidant activities, among others. The research on these alkaloids provides insights into the potential drug development applications of quinoline derivatives, underlining the importance of such compounds in discovering new and more effective therapeutic agents (Shang et al., 2018).
properties
IUPAC Name |
6-fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2NO3/c1-30-18-9-6-15(7-10-18)23(28)20-14-27(13-16-4-2-3-5-21(16)26)22-11-8-17(25)12-19(22)24(20)29/h2-12,14H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEAGXZBZZTCEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


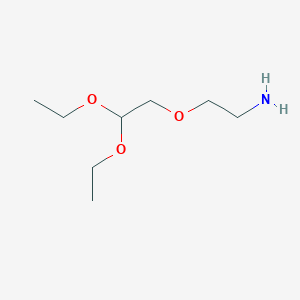
![5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380924.png)
![(4-benzylpiperazin-1-yl)(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B2380926.png)
![6-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2380927.png)
![(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2380928.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2380932.png)

![3-(4-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380935.png)
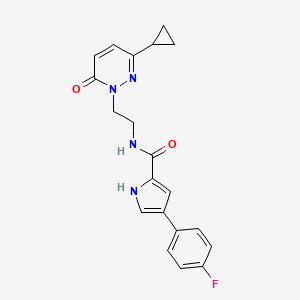
![N-[4-(2,6-dimethylmorpholino)phenyl]methanesulfonamide](/img/structure/B2380938.png)
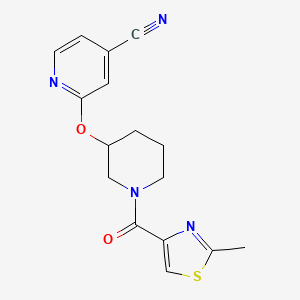
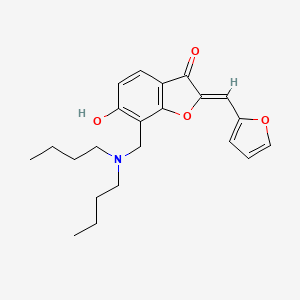
![3-[(Z)-(3-bromo-2-thienyl)methylidene]-1H-indol-2-one](/img/structure/B2380942.png)